Cas no 17604-75-0 (3-Pyridineacetic acid, a-hydroxy-, ethyl ester)

3-Pyridineacetic acid, α-hydroxy-, ethyl ester is a versatile organic compound featuring a pyridine core substituted with an ethyl ester and a hydroxyl group at the α-position of the acetic acid side chain. This structure imparts reactivity useful in pharmaceutical and agrochemical synthesis, particularly as an intermediate for chiral building blocks or bioactive molecules. The ester group enhances solubility in organic solvents, facilitating reactions under mild conditions, while the hydroxyl group offers a site for further functionalization. Its stability under standard handling conditions and compatibility with common synthetic methodologies make it a practical choice for research and industrial applications requiring precise molecular modifications.
3-Pyridineacetic acid, a-hydroxy-, ethyl ester structure
17604-75-0 structure
Product Name:3-Pyridineacetic acid, a-hydroxy-, ethyl ester
CAS No:17604-75-0
MF:C9H11NO3
MW:181.188542604446
CID:1362805
PubChem ID:13672729
Update Time:2025-05-24

3-Pyridineacetic acid, a-hydroxy-, ethyl ester Chemical and Physical Properties

Names and Identifiers

    • 3-Pyridineacetic acid, a-hydroxy-, ethyl ester
    • ethyl 2-hydroxy-2-pyridin-3-ylacetate
    • (+/-)-Ethyl hydroxy(3-pyridinyl)acetate
    • SCHEMBL10827291
    • 17604-75-0
    • ethyl hydroxy(pyridin-3-yl)acetate
    • ethyl 2-hydroxy-2-(pyridin-3-yl)acetate
    • W16894
    • ethyl2-hydroxy-2-(pyridin-3-yl)acetate
    • CS-0044704
    • BS-12236
    • AKOS011497096
    • DB-351399
    • RPUXFKPRBIMWLC-UHFFFAOYSA-N
    • Inchi: 1S/C9H11NO3/c1-2-13-9(12)8(11)7-4-3-5-10-6-7/h3-6,8,11H,2H2,1H3
    • InChI Key: RPUXFKPRBIMWLC-UHFFFAOYSA-N
    • SMILES: O(CC)C(C(C1C=NC=CC=1)O)=O

Computed Properties

  • Exact Mass: 181.07393
  • Monoisotopic Mass: 181.07389321g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 59.4Ų

Experimental Properties

  • PSA: 59.42

3-Pyridineacetic acid, a-hydroxy-, ethyl ester Pricemore >>

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Additional information on 3-Pyridineacetic acid, a-hydroxy-, ethyl ester

3-Pyridineacetic Acid, a-Hydroxy-, Ethyl Ester (CAS No. 17604-75-0)

3-Pyridineacetic acid, a-hydroxy-, ethyl ester is an organic compound with the CAS registry number 17604-75-0. This compound is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. The molecule consists of a pyridine ring substituted with an acetic acid group at the 3-position, which is further modified by an ethyl ester and an hydroxyl group at the alpha position of the acetic acid moiety. The structure of this compound can be represented as follows: the pyridine ring is attached to an acetic acid group (-CH₂COOH), and the hydroxyl group (-OH) is located on the carbon adjacent to the carboxylic acid group. The ethyl ester group (-OEt) replaces the hydroxyl group of the carboxylic acid, forming an ester linkage.

The synthesis of 3-pyridineacetic acid, a-hydroxy-, ethyl ester involves several steps, including the preparation of pyridine derivatives and subsequent functionalization to introduce the acetic acid and ester groups. One common approach is to start with pyridine and perform nucleophilic substitution or electrophilic substitution reactions to introduce the necessary substituents. For instance, bromination of pyridine can yield 3-bromopyridine, which can then undergo nucleophilic substitution with an appropriate nucleophile to introduce the acetic acid group. The hydroxyl group at the alpha position can be introduced through oxidation or other functionalization techniques.

The physical properties of 3-pyridineacetic acid, a-hydroxy-, ethyl ester include its melting point, boiling point, density, and solubility in various solvents. These properties are influenced by the presence of polar functional groups such as the hydroxyl and ester groups, which can engage in hydrogen bonding and other intermolecular interactions. The compound is likely to be soluble in organic solvents such as dichloromethane and ethanol but may have limited solubility in water due to its hydrophobic nature.

The chemical stability of 3-pyridineacetic acid, a-hydroxy-, ethyl ester under different conditions is another important aspect to consider. The presence of electron-withdrawing groups such as the nitro group in pyridine derivatives can influence reactivity towards various chemical transformations. Additionally, the ester group may undergo hydrolysis under acidic or basic conditions, leading to the formation of carboxylic acids or their corresponding salts.

In terms of applications, 3-pyridineacetic acid, a-hydroxy-, ethyl ester may find use in various fields such as pharmaceuticals, agrochemicals, and materials science. Its structure suggests potential bioactivity due to the presence of functional groups that can interact with biological systems. For example, derivatives of pyridine are known for their pharmacological properties, including antifungal and antibacterial activities.

Recent research has explored the use of pyridine derivatives in drug discovery programs targeting specific enzymes or receptors involved in disease pathways. The hydroxyl group at the alpha position may enhance bioavailability or facilitate binding interactions with target molecules. Furthermore, the ethyl ester group could serve as a prodrug moiety, allowing for controlled release or improved absorption profiles when administered orally.

In conclusion, 3-pyridineacetic acid, a-hydroxy-, ethyl ester (CAS No. 17604-75-0) is a versatile organic compound with potential applications in various industries due to its unique chemical structure and functional groups. Its synthesis methods and physical properties provide a foundation for further exploration into its chemical reactivity and biological activity.

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